Product packaging for Anaprox(Cat. No.:)

Anaprox

Cat. No.: B1238452
M. Wt: 229.25 g/mol
InChI Key: CMWTZPSULFXXJA-VIFPVBQESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Anaprox is the brand name for the chemical compound naproxen sodium, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid (profen) class . As a research chemical, it serves as a nonselective inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . Its primary research value lies in its ability to competitively suppress prostaglandin synthesis by blocking the conversion of arachidonic acid, making it a valuable tool for studying inflammatory pathways in vitro . Naproxen sodium is the sodium salt of naproxen, a modification that improves its solubility . The compound has a molecular formula of C14H13NaO3 and a molecular weight of 252.25 g/mol . It appears as a white to off-white crystalline powder . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13O3- B1238452 Anaprox

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13O3-

Molecular Weight

229.25 g/mol

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1

InChI Key

CMWTZPSULFXXJA-VIFPVBQESA-M

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-]

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-]

Synonyms

Aleve
Anaprox
Methoxypropiocin
Naprosin
Naprosyn
Naproxen
Naproxen Sodium
Naproxenate, Sodium
Proxen
Sodium Naproxenate
Sodium, Naproxen
Synflex

Origin of Product

United States

Chemical Synthesis and Derivatization of Naproxen Sodium

Established Synthetic Pathways for Naproxen (B1676952)

Classical synthesis routes for naproxen often involve multiple steps starting from naphthalene (B1677914) derivatives. One early large-scale synthesis in 1970 utilized Friedel-Crafts acylation and Willgerodt-Kindler rearrangement. nih.govbohrium.com

Common starting materials and intermediates in naproxen synthesis pathways include 2-methoxynaphthalene. google.com An industrial synthesis technique for DL-naproxen (a racemic mixture) can use 2-propionyl-6-methoxynaphthalene as a raw material, undergoing reactions such as ketalization, alpha-bromo reaction, rearrangement, hydrolysis, and acidification. google.com Another pathway starts with β-naphthal and involves steps like methylation, propionylation, bromination, ketal formation, rearrangement, hydrolysis, and acidification to yield DL-naproxen. google.com

One stereospecific process for preparing (S)-Naproxen involves the condensation of 1-chloro-2-methoxynaphthalene (B175985) with an optically active compound, followed by ketalization, rearrangement of the ketal to an ester, hydrolysis of the ester, and removal of a chlorine atom by hydrogenolysis. google.comgoogleapis.com Key intermediates in this route include (S)-2-halo-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one and an optically active ketal. google.comgoogleapis.com

Achieving the desired (S) enantiomer is crucial for naproxen's therapeutic efficacy. google.com While classical routes often produce a racemic mixture requiring resolution, significant effort has been directed towards developing stereoselective synthesis methods. nih.gov

One approach involves the stereoselective hydrolysis of racemic naproxen esters catalyzed by carboxyl esterase. This enzymatic method can produce (S)-(+)-naproxen with good enantiomeric excess. nih.gov The process can be carried out in a multicompartment electrolyzer reactor, allowing for continuous removal of the product and potential enzyme recovery. nih.gov

Other asymmetric synthesis strategies have been explored, including asymmetric alkylation using iodonium (B1229267) salts with a chiral copper catalyst to yield the (S)-arylpropionic acid skeleton enantiomerically pure. nih.gov Palladium-mediated alkylation of silyl (B83357) ketene (B1206846) acetals using aryl triflates and a chiral ligand has also been shown to direct facial selectivity towards the (S) enantiomer. nih.gov Additionally, asymmetric protonation of bis-TMS ketene acetals using chiral disulfonimide proton donors has been investigated for the synthesis of enantiomerically enriched (S)-naproxen. nih.gov Continuous flow enantioselective hydroformylation of 2-vinyl-6-methoxynaphthalene catalyzed by a chiral rhodium complex has been reported as a method to obtain a key chiral intermediate for (S)-naproxen synthesis. rsc.org

Novel Approaches in Naproxen Analog and Derivative Synthesis

Beyond the synthesis of naproxen itself, novel approaches are continuously being developed to create naproxen analogs and derivatives with modified chemical properties and potentially improved pharmacological profiles. nih.govbohrium.com These efforts often involve structural modifications to the naproxen scaffold. researchgate.netnih.gov

Design principles for naproxen derivatives often focus on modifying the free carboxyl group or introducing substituents onto the naphthalene ring to alter properties such as acidity, solubility, lipophilicity, and interactions with biological targets. nih.govnih.govbiomedres.us Masking the free acidic group, for instance, has been considered to potentially reduce gastrointestinal side effects associated with NSAIDs. bohrium.comnih.govbiomedres.us

Derivatives have been designed to target specific residues in protein binding pockets, such as those in the nucleoprotein of Influenza A virus. acs.orgnih.gov Modifications to the carboxylate moiety or the methoxy (B1213986) group of naproxen have been explored to improve affinity and specificity for target proteins. acs.orgnih.gov

Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are employed in the design process to predict the stability, reactivity, and binding affinity of designed derivatives. researchgate.netbiomedres.usresearchgate.net These studies help in identifying promising candidates with potentially enhanced therapeutic benefits and reduced toxicity. researchgate.netresearchgate.net

Examples of modifications include the introduction of functional groups such as CH₃, OCH₃, CF₃, OCF₃, NH₂, CH₂NH₂, NHCONH₂, and NHCOCH₃ onto the naphthalene nucleus. researchgate.net The synthesis of naproxen-salicylate derivatives involves forming an ester linkage between naproxen and salicylic (B10762653) acid. scirp.org Naproxen derivatives containing cinnamic acid moieties have also been synthesized. jst.go.jp Other derivatives include thiourea (B124793) derivatives, amide compounds, and those incorporating heterocyclic rings like 1,3,4-thiadiazole. bohrium.comnih.govuobaghdad.edu.iqresearchgate.netgjms.com.pk

Naproxen and its derivatives serve as scaffolds for the synthesis of chemical probes and research tools used to investigate biological processes and validate therapeutic targets. nih.gov These molecules can be designed to selectively interact with specific enzymes or proteins, aiding in the understanding of their roles and mechanisms.

For example, naproxen derivatives have been synthesized and evaluated as potential inhibitors of targets like NLRP3 inflammasome and epidermal growth factor receptor (EGFR). jst.go.jpmdpi.com The synthesis of such probes often involves coupling naproxen or a modified naproxen structure with other functional molecules or pharmacophores. scirp.orgjst.go.jpuobaghdad.edu.iqresearchgate.netgjms.com.pkmdpi.com

The synthesis of naproxen derivatives for research purposes often utilizes standard organic chemistry reactions, such as esterification, amidation, and coupling reactions, employing various reagents and catalysts. nih.govscirp.orgjst.go.jpuobaghdad.edu.iqresearchgate.netgjms.com.pkmdpi.comactascientific.com Spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR are used for the characterization of the synthesized compounds. nih.govuobaghdad.edu.iqresearchgate.net

The development of novel naproxen-based probes and research tools contributes to the broader understanding of disease mechanisms and the identification of potential new therapeutic avenues.

Molecular Mechanisms of Action of Naproxen at the Biochemical Level

Enzymatic Target Identification and Inhibition Kinetics of Naproxen (B1676952)

Naproxen functions as an inhibitor of cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (B1171923). hres.canih.govwikipedia.org This enzymatic inhibition is central to its pharmacological activity.

Cyclooxygenase (COX) Isoform Selectivity and Binding Characteristics (COX-1 and COX-2)

Cyclooxygenase exists in two primary isoforms: COX-1 and COX-2. nih.govwikipedia.orgdrugbank.com COX-1 is constitutively expressed in various tissues and is involved in maintaining physiological functions, such as protecting the gastric lining and supporting renal blood flow. wikipedia.orgdrugbank.commedcentral.com COX-2 is primarily induced during inflammatory processes and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. wikipedia.orgdrugbank.commedcentral.com

Naproxen is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. nih.govwikipedia.orgnih.gov While it inhibits both isoforms, some studies suggest it may show comparable or slightly greater potency towards COX-1 depending on the assay conditions. nih.govmdpi.com The binding of naproxen to the COX enzymes is generally considered to be reversible and non-covalent, distinguishing it from irreversible inhibitors like aspirin. wikipedia.orgnih.govacs.org The binding occurs within the cyclooxygenase active site, a channel through which arachidonic acid accesses the catalytic site. acs.orgiucr.org Differences in the size and shape of the binding sites between COX-1 and COX-2, particularly the presence of a secondary pocket in COX-2, contribute to the differential binding characteristics and selectivity profiles of various NSAIDs. mdpi.comoup.com

Kinetic and Thermodynamic Parameters of Naproxen-Enzyme Interactions

The interaction of naproxen with COX enzymes involves a kinetic mechanism that can include an initial reversible association followed by a slower step leading to a more tightly bound complex. nih.gov While some early studies suggested time-independent inhibition for COX-1 and "mixed" inhibition for COX-2, more recent research indicates a significant time-dependent component of naproxen inhibition for both isoforms, particularly at lower substrate concentrations. nih.gov

Studies investigating the thermodynamic parameters of naproxen binding to proteins, such as serum albumin, indicate that the interaction is spontaneous and involves forces like van der Waals interactions and hydrogen bonding. researchgate.net While these studies are often conducted with carrier proteins, they provide insights into the types of interactions that can occur between naproxen and biological macromolecules, including enzymes. researchgate.net

Specific kinetic parameters like IC50 values for naproxen inhibition of COX-1 and COX-2 have been reported, though these can vary depending on the experimental conditions, such as preincubation time and substrate concentration. nih.gov

Table 1: Illustrative IC50 Values for Naproxen Inhibition of COX Isoforms

Enzyme IsoformSubstrate ConcentrationPreincubation TimeIC50 ValueReference
oCOX-1500 nM Arachidonic AcidNone~5.6 µM nih.gov
oCOX-1500 nM Arachidonic Acid3 min340 nM nih.gov
mCOX-2500 nM Arachidonic AcidNone>25 µM (IC50 not determined) nih.gov
mCOX-2500 nM Arachidonic Acid3 min180 nM nih.gov
mCOX-250 µM Arachidonic Acid20 min0.90 µM nih.gov
hCOX-2Not specified20 min0.75 µM nih.gov

Note: Values are approximate and can vary based on specific experimental conditions.

Non-COX Mediated Molecular Interactions of Naproxen

Identification of Auxiliary Protein Targets (e.g., Dihydrofolate Reductase)

A subset of NSAIDs, including those with carboxylate groups like naproxen, have been reported to competitively inhibit dihydrofolate reductase (DHFR). scirp.orgnih.govscienceopen.com DHFR is an enzyme crucial for folate metabolism and nucleotide synthesis. scirp.orgscienceopen.com The inhibition of DHFR by these NSAIDs is thought to stem from their structural resemblance to the p-aminobenzoyl-L-glutamate (pABG) moiety of folate, a substrate of DHFR. scirp.orgnih.gov Studies have shown that naproxen can reduce DHFR enzymatic activity by binding to its substrate binding site. scirp.orgscirp.org

Table 2: Inhibition Constant (Ki) Values for Naproxen and a Derivative with DHFR

CompoundTarget EnzymeInhibition TypeKi ValueReference
S-naproxenhsDHFRCompetitive7.0 ± 0.5 mM nih.gov
Naproxen-salicylateDHFRNot specified2.59 scirp.org
NaproxenDHFRNot specified3.87 scirp.org

Note: hsDHFR refers to human dihydrofolate reductase. Ki values can vary depending on experimental conditions.

Other potential auxiliary targets and interactions are being explored, including effects on phosphodiesterases, NSAID-activated gene (NAG-1), peroxisome proliferator-activated receptors (PPAR), and components of the unfolded protein response (UPR) pathway. umw.edu.plnih.govnih.gov

Molecular Pathways Modulated by Naproxen Beyond Primary Targets

Naproxen's influence extends to modulating various molecular pathways beyond the direct inhibition of COX enzymes. Studies have indicated that naproxen can affect inflammatory pathways by suppressing the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α. tandfonline.com Furthermore, it has been shown to downregulate the expression of vascular endothelial growth factor (VEGF) and tissue factor (TF). tandfonline.com

Another pathway modulated by naproxen involves the inhibition of monocyte attachment to endothelial cells. tandfonline.com This effect is mediated through the Krüppel-like factor 6 (KLF6) signaling pathway, leading to reduced expression of intracellular adhesion molecule-1 (ICAM-1) and E-selectin. tandfonline.com These findings suggest potential atheroprotective effects of naproxen that are independent of its COX-inhibitory activity. tandfonline.com

Additionally, some research suggests that naproxen may target the PI3-K signaling pathway, which plays a critical role in cell growth, survival, and metabolism, particularly in the context of cancer cells. nih.gov Modulation of this pathway could contribute to anti-cancer effects observed in some studies. nih.gov

Structure-Activity Relationship (SAR) Studies of Naproxen and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For naproxen, a member of the 2-arylpropionic acid (profen) class of NSAIDs, SAR studies have provided insights into the structural features essential for its activity and selectivity. gpatindia.comguidetopharmacology.orgresearchgate.net

Key findings from SAR studies of naproxen and its analogues include:

Substitution at the 6th position of the naphthalene (B1677914) ring is important for activity, with a small lipophilic group like a methoxy (B1213986) group (as in naproxen) being particularly potent. gpatindia.com

Derivatives with larger group substitutions at this position tend to be less active. gpatindia.com

The presence of a propionic acid group at the 2nd position of the naphthalene ring is crucial for activity, and 2-naphthylpropionic acid derivatives are generally more active than corresponding acetic acid analogues. gpatindia.com

Replacing the carboxyl group with moieties that can be metabolized to a carboxyl group can retain activity. gpatindia.com

The stereochemistry at the alpha-carbon of the propionic acid group is significant, with the (+)-S-enantiomer (which is naproxen) being the more potent form. gpatindia.com The existence of a methyl group on the alpha-carbon atom increases activity. researchgate.net

The distance between the aryl and carboxyl groups is also important, with increased distance leading to diminished activity. researchgate.net

SAR studies have also explored naproxen conjugates and derivatives to potentially enhance selectivity or introduce dual-targeting capabilities. For instance, conjugates of naproxen with peptides containing D-amino acids have shown enhanced selectivity for the COX-2 isoform compared to unconjugated naproxen. nih.gov Salicylate (B1505791) derivatives of naproxen have been synthesized to explore enhanced inhibition of DHFR. scirp.orgscirp.org

Correlating Molecular Structure with Biochemical Activity

Naproxen's molecular structure, (S)-6-methoxy-α-methyl-2-naphthaleneacetic acid, is key to its interaction with the COX enzymes. nih.gov It belongs to the 2-arylpropionic acid (profen) family of NSAIDs. wikipedia.orgwikidoc.org The molecule consists of a naphthyl group, a propionic acid moiety, and a methoxy group. nih.govnih.gov

The mechanism of COX inhibition by NSAIDs, including naproxen, involves binding within a hydrophobic channel that leads to the enzyme's active site. acs.org The carboxylate group of the propionic acid moiety of naproxen is critical for binding, forming hydrogen bonds with key amino acid residues at the base of the active site, specifically Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355). nih.govinnovareacademics.inmdpi.com These interactions are similar to those made by the natural substrate, arachidonic acid. mdpi.com

The naphthyl backbone of naproxen engages in hydrophobic interactions with residues lining the COX active site channel, such as Alanine-527 (Ala-527), Glycine-526 (Gly-526), and Leucine-352 (Leu-352). nih.gov The (S)-configuration of the α-methyl group is essential for inhibition and makes key interactions within the active site, inserting into a hydrophobic cleft adjacent to Valine-349 (Val-349). nih.gov The methoxy group at the para position of the naphthyl ring is oriented towards the apex of the active site and forms van der Waals interactions with Tryptophan-387 (Trp-387) and Tyrosine-385 (Tyr-385). nih.gov

While both COX-1 and COX-2 have similar active sites, a key difference lies in the presence of a secondary internal pocket in COX-2 that is not present in COX-1. oup.combiorxiv.orgscielo.org.mx This difference is primarily due to a single amino acid substitution at position 523: Isoleucine (Ile-523) in COX-1 is replaced by a smaller Valine (Val-523) in COX-2. biorxiv.orgscielo.org.mx This smaller residue in COX-2 creates space for bulkier molecules or specific functional groups to bind, which is exploited by COX-2 selective inhibitors (coxibs). medcentral.comscielo.org.mx Naproxen, being a non-selective inhibitor, does not significantly access this side pocket. nih.gov The subtle differences in the active site architecture between COX-1 and COX-2, particularly around residue 523, influence the binding affinity and orientation of NSAIDs. mdpi.comscielo.org.mx Although naproxen inhibits both isoforms with comparable potency, the specific interactions described above dictate its binding mode within the catalytic channel of each enzyme. nih.govmdpi.com

Research findings, including site-directed mutagenesis and X-ray crystallography, have provided detailed insights into naproxen's binding to COX-2. nih.gov For instance, mutation of Trp-387 to phenylalanine significantly reduced inhibition by naproxen, suggesting a unique interaction with this residue. nih.gov Crystal structures of naproxen bound to COX-2 have revealed the specific hydrogen bonding and van der Waals contacts that mediate its inhibitory activity. nih.gov

Rational Design Principles for Modulating Naproxen's Molecular Interactions

Understanding the molecular interactions of naproxen with COX enzymes provides a basis for rational drug design aimed at modulating these interactions. The goal of such design efforts can include improving potency, altering selectivity between COX isoforms, or developing compounds with novel mechanisms of action. acs.orgresearchgate.net

Rational design principles based on naproxen's structure and its interaction with COX include:

Exploiting COX-2 Specificity: The presence of the secondary pocket in COX-2, created by the Val-523 residue, offers an opportunity to design naproxen derivatives that selectively target COX-2. medcentral.comscielo.org.mx By incorporating bulkier substituents or functional groups that can favorably interact with this pocket, researchers can aim to increase the affinity for COX-2 while maintaining or reducing affinity for COX-1, where the Ile-523 residue would cause steric hindrance. medcentral.comscielo.org.mx This principle has been successfully applied in the design of selective COX-2 inhibitors like celecoxib. innovareacademics.inscielo.org.mxmdpi.com

Modifying Interactions within the Active Site: Alterations to the naphthyl ring, the propionic acid moiety, or the methoxy group can be made to optimize hydrogen bonding, hydrophobic, and van der Waals interactions with residues in the COX active site. nih.gov For example, modifying the p-methoxy group or the α-methyl group and observing the effect on COX inhibition can provide insights for designing more potent analogs. nih.gov

Fragment-Based Design: Using the naproxen structure as a starting point, different chemical fragments can be explored and attached to the core structure to enhance binding or introduce new interactions. nih.gov This approach can lead to the development of compounds with improved affinity or altered selectivity profiles. nih.gov Studies have investigated naproxen derivatives with modified structures to explore their interactions with targets like influenza A virus nucleoprotein, demonstrating how the core naproxen structure can be a scaffold for designing compounds with different biological activities through rational modification. nih.gov

Computational Modeling and Docking Studies: In silico techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools in rational design. researchgate.netjapsonline.com These methods can predict the binding modes and affinities of naproxen derivatives to COX-1 and COX-2, allowing researchers to evaluate potential new compounds before synthesis. mdpi.comresearchgate.net This helps in prioritizing the most promising structures for further investigation based on their predicted molecular interactions and potential selectivity. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing a series of naproxen analogs with specific structural modifications helps to establish the relationship between chemical structure and biological activity. nih.govbrieflands.com This SAR data guides the rational design process by identifying which parts of the molecule are essential for activity and how modifications affect potency and selectivity. nih.govbrieflands.com

Rational design efforts based on naproxen's mechanism of action and structural interactions with COX enzymes continue to inform the development of new anti-inflammatory compounds with potentially improved therapeutic profiles.

Pharmacokinetic and Pharmacodynamic Principles of Naproxen Sodium Pre Clinical and Theoretical Focus

Absorption and Distribution Studies in In Vitro and Non-Human Systems

Studies in pre-clinical models and in vitro systems provide insights into the absorption and distribution characteristics of naproxen (B1676952) sodium. Following oral administration, naproxen is almost completely absorbed, with bioavailability reported to be approximately 95% to 99% in dogs and minipigs. In rats, the bioavailability is around 50%. fda.gov Naproxen sodium, being a salt form, exhibits better solubility when taken orally compared to naproxen (free acid), leading to more rapid absorption. wikipedia.orgfishersci.cadrugbank.com Peak plasma concentrations of naproxen sodium are typically reached within 1 to 2 hours after oral administration in humans, while naproxen (free acid) takes 2 to 4 hours. drugbank.commims.com

Permeability and Transport Mechanisms across Biological Barriers

The ability of naproxen to traverse biological membranes is influenced by its physicochemical properties, including lipophilicity and ionization. Naproxen has a logP value of 3.3, which indicates a preference for lipid environments. chemrxiv.org However, optimal permeability across barriers like the blood-brain barrier is suggested for compounds with a logP value below 2.7. chemrxiv.org Permeability across biological membranes can be evaluated using in vitro models such as Caco-2 or MDCKII cells, which are recommended by regulatory bodies like the FDA for assessing permeability mechanisms. medtechbcn.com Studies investigating the permeability of naproxen and its derivatives across skin have shown that modifications, such as forming salts with L-proline alkyl esters, can improve permeability. nih.gov For instance, a derivative with an isopropyl ester showed enhanced permeability through pig skin. nih.gov Salt formation is a known method to increase the solubility of ionizable compounds like naproxen, which can positively impact absorption and permeability across biological barriers, including the skin. nih.govmdpi.com The type of counterion in a salt can influence its permeability. mdpi.com

Tissue Distribution Profiles in Pre-clinical Models

Tissue distribution studies in rats suggest that there is no preferential uptake of naproxen by any major organ system. fda.gov This is consistent with its relatively low volume of distribution, which is approximately 10% of body weight, and its high plasma protein binding (98% to 99%). fda.govdrugbank.comnih.gov Substantial concentrations of naproxen are attained in synovial fluid, which is considered a relevant site of action for NSAIDs. nih.gov The high protein binding of naproxen, primarily to albumin, influences its distribution. fda.govdrugbank.comnih.govwjpmr.com At higher doses (greater than 500 mg/day), there is a less than proportional increase in plasma levels, attributed to an increase in clearance resulting from the saturation of plasma protein binding. fda.govnih.gov

Metabolism of Naproxen Sodium: Identification and Characterization of Metabolites in Pre-clinical Contexts

Naproxen is extensively metabolized, primarily in the liver. wikipedia.orgdrugbank.comwjpmr.com Only a small percentage of the administered dose is recovered as unchanged parent drug in urine. fda.govnih.gov The main metabolic pathways involve O-demethylation and conjugation. nih.govauctoresonline.orgpharmgkb.org

Enzymatic Pathways Involved in Naproxen Biotransformation (e.g., Cytochrome P450)

The oxidative metabolism of naproxen, specifically the O-demethylation to form 6-O-desmethylnaproxen, is primarily catalyzed by cytochrome P450 (CYP) enzymes. wjpmr.comauctoresonline.orgpharmgkb.orgnih.gov In vitro studies using human liver microsomes and expressed proteins indicate that CYP2C9 and CYP1A2 are the major CYP isoforms responsible for this biotransformation in humans and most animal species. fda.govwjpmr.compharmgkb.orgnih.govcpicpgx.org CYP2C9 is considered a particularly important enzyme in the metabolism of many NSAIDs, including naproxen. nih.gov

Characterization of Naproxen Metabolites (e.g., O-desmethylnaproxen)

The primary metabolite of naproxen is 6-O-desmethylnaproxen (also referred to as O-desmethylnaproxen). fda.govwikipedia.orgwjpmr.comauctoresonline.orgamegroups.cnplos.orgplos.orgmdpi.cominnovareacademics.in This metabolite is formed through the O-demethylation of naproxen. wjpmr.comauctoresonline.orgnih.gov Both naproxen and 6-O-desmethylnaproxen undergo further metabolism through conjugation. fda.govnih.govwjpmr.comauctoresonline.orgpharmgkb.orgresearchgate.net Conjugation primarily involves the formation of acyl glucuronides. nih.govwjpmr.comauctoresonline.orgpharmgkb.org 6-O-desmethylnaproxen, possessing both a carboxyl and a phenolic functional group, can form both acyl glucuronide and sulfate (B86663) conjugates. auctoresonline.orgamegroups.cnpsu.edu Naproxen itself primarily forms an acyl glucuronide conjugate at the carboxyl group. researchgate.netpsu.edu Studies in rats have identified a novel acyl glucuronide-sulfate diconjugate of desmethylnaproxen (B1198181) as a major biliary metabolite. psu.edu Microbial transformation studies using Cunninghamella species have also produced desmethylnaproxen and desmethylnaproxen-6-O-sulfate, indicating some similarities between microbial and mammalian metabolism. amegroups.cn

Excretion Pathways of Naproxen and its Metabolites in Pre-clinical Contexts

Naproxen and its metabolites are primarily eliminated from the body through the kidneys, with the majority of an administered dose recovered in urine. fda.govwikipedia.orgnih.gov Approximately 95% of an oral dose of naproxen is recovered in urine, largely in the form of conjugated metabolites of naproxen and 6-O-desmethylnaproxen. fda.gov Only about 1% of the naproxen dose is recovered in urine as the unchanged parent drug. fda.gov Fecal excretion accounts for a small percentage of elimination, typically 1% to 2% of a radioactive dose following intravenous administration in most species. fda.gov However, in dogs, fecal elimination is the preferred route, consistent with extensive enterohepatic recirculation in this species. fda.gov The conjugated metabolites, such as the glucuronides and sulfates, are more water-soluble than the parent drug and are readily excreted renally. nih.gov

Theoretical Pharmacokinetic and Pharmacodynamic Modeling of Naproxen

Theoretical modeling plays a significant role in understanding and predicting the behavior of naproxen within a biological system. These models can range from simple compartmental analyses to complex simulations that account for various physiological processes and drug-target interactions. Pharmacokinetic/pharmacodynamic (PK/PD) modeling, for instance, has been employed to characterize the effects of naproxen in preclinical settings, such as in rat models of inflammation and fever. unav.edunih.gov These models often utilize indirect response mechanisms to describe the drug's effects on mediators of these conditions. unav.edunih.gov For example, an indirect response model can assume that basal temperature is maintained by a balance of fever mediators, with naproxen inhibiting the synthesis or increasing the degradation of these mediators. unav.edu Similarly, in anti-inflammatory models, naproxen's effect can be described by inhibiting a rate constant associated with the inflammatory process. unav.edu

Computational Approaches to Predict Naproxen's Disposition

Computational approaches, often falling under the umbrella of in silico methods, are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug compounds like naproxen and its derivatives. These methods can provide valuable predictions early in the drug discovery and development process.

One common computational technique is Density Functional Theory (DFT), which can be used to elucidate the thermal and molecular orbital properties of naproxen and its degradants. biomedres.usbiomedres.us DFT calculations can help predict the reactive sites of molecules based on electrostatic potential, indicating where electrophilic or nucleophilic attacks might occur. researchgate.net

Another important area is the prediction of pharmacokinetic properties using online databases and computational tools. Studies have utilized such tools to predict the absorption, metabolism, and carcinogenicity of naproxen and its derivatives. biomedres.usbiomedres.us These in silico ADME appraisals can suggest favorable pharmacokinetic profiles for compounds, potentially indicating safer alternatives to existing NSAIDs. researchgate.netdergipark.org.tr

Molecular dynamics (MD) simulations are also employed to study the behavior of naproxen, such as its conformation and interactions with other molecules or surfaces. researchgate.netresearchgate.net MD simulations can provide insights into the stability of protein-ligand complexes and the structural dynamics of interactions. researchgate.netdergipark.org.trnih.gov

Theoretical studies have also investigated the adsorption of naproxen onto various surfaces, such as iron-decorated nanocages, using DFT calculations and molecular simulations. researchgate.net These studies aim to provide insights for potential drug delivery systems. researchgate.net

In Silico Models for Naproxen's Biological Activity

In silico models are widely used to investigate the biological activity of naproxen, particularly its interaction with target enzymes like cyclooxygenase (COX) enzymes. Molecular docking is a key computational technique used to predict the binding affinity and interaction modes of naproxen and its derivatives with proteins such as COX-1 and COX-2. biomedres.usbiomedres.usresearchgate.netbiorxiv.orgmdpi.com

Molecular docking studies can reveal the binding energy of naproxen to target proteins and identify specific interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to binding stability. biomedres.usbiomedres.ustandfonline.com For example, studies have shown the binding affinity of naproxen to prostaglandin (B15479496) synthase protein (5F19), a COX enzyme. biomedres.usbiomedres.us

Quantitative Structure-Activity Relationship (QSAR) models are also utilized to correlate the structural properties of naproxen derivatives with their biological activity, such as anti-inflammatory or analgesic effects. nih.govjksus.org These models can help identify molecular descriptors that are important for activity and guide the design of new compounds with improved properties. nih.govjksus.org

In silico evaluations have indicated the potential anti-inflammatory activity of new naproxen analogues, often by assessing their binding affinities to the COX-2 receptor through molecular docking and dynamics simulations. researchgate.netdergipark.org.trdergipark.org.tr These virtual evaluations can support the basis for further preclinical and clinical investigations. researchgate.netdergipark.org.tr

Furthermore, in silico studies have explored the potential of naproxen and its derivatives to interact with other biological targets, such as the nucleoprotein of the Influenza A virus, using molecular dynamics simulations and binding studies. tandfonline.com

Below are some examples of data that might be presented in theoretical modeling studies:

Table 1: Predicted Binding Energies of Naproxen and Derivatives to Prostaglandin Synthase Protein (5F19)

CompoundPredicted Binding Energy (kcal/mol)
Naproxen-9.3 biomedres.usbiomedres.us
Derivative D3-9.5 biomedres.usbiomedres.us
Derivative D4-8.8 biomedres.usbiomedres.us
Derivative D1-8.6 biomedres.usbiomedres.us
Derivative D2-8.4 biomedres.usbiomedres.us

Note: These values are illustrative examples from theoretical studies and may vary depending on the specific computational methods and protein structures used.

Table 2: Computed Molecular Orbital Properties of Naproxen

PropertyValue (eV)
HOMO Energy-8.45 researchgate.net
LUMO Energy-6.40 researchgate.net
HOMO-LUMO Gap2.05 researchgate.net

Note: These values are illustrative examples from theoretical studies and may vary depending on the specific computational methods used.

These computational and in silico approaches provide valuable theoretical insights into the potential pharmacokinetic behavior and biological activity of naproxen and its related compounds, guiding further experimental research in the preclinical phase.

Advanced Analytical Methodologies for Naproxen Sodium Research

Chromatographic Techniques for Naproxen (B1676952) Quantification and Purity Assessment

Chromatographic methods are widely used for the determination of naproxen in various matrices, including raw materials, pharmaceutical preparations, and biological fluids like plasma and urine. jru-b.comconnectjournals.comturkjps.org These techniques allow for the separation and quantification of naproxen from other components in a sample. connectjournals.comijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of naproxen due to its specificity and ability to measure low levels of analytes in complex samples. ijpsjournal.comoup.com Various HPLC methods have been reported using different mobile phases, stationary phases (commonly C18 columns), and detection wavelengths. connectjournals.comturkjps.orgoup.comimpactfactor.orgresearchgate.netlongdom.orgrjptonline.orgiosrphr.org UV detection is frequently employed because naproxen has high absorbance in the UV range. ijpsjournal.com Fluorescence detection can also provide high sensitivity. turkjps.orgactapharmsci.com

Several RP-HPLC methods have been developed and validated for the determination of naproxen sodium in bulk drug and tablet formulations. longdom.orgiosrphr.orgimpactfactor.org One such method utilized a Kromosil C18 column with a mobile phase of 0.1% OPA and Acetonitrile (B52724) (50:50% v/v) at a flow rate of 1.0 mL/min, with detection at 220 nm. impactfactor.org This method showed a retention time of approximately 2.203 minutes and linearity in the range of 2-12 µg/mL. impactfactor.org Another RP-HPLC method for naproxen determination in pharmaceutical dosage forms used a mobile phase of dibasic sodium phosphate (B84403) buffer (pH 7.8) and acetonitrile (70:30 v/v) on a C18 column, with UV detection at 225 nm. researchgate.net The retention time for naproxen was around 8.18 min in an extemporaneous suspension using a mobile phase of 50 mM sodium phosphate buffer pH 7.8 and acetonitrile (70:30) at 0.7 ml/min and detection at 230 nm. rjptonline.org

HPLC methods coupled with mass spectrometry (LC-MS) are considered a preferred choice for quantifying small molecule drugs and metabolites in biological matrices due to their high selectivity and sensitivity. ijpsjournal.comimpactfactor.orgbioline.org.br An LC-MS/MS method for naproxen quantification in human plasma used a Zorbax Eclipse XDB phenyl column and a mobile phase of acetonitrile: 20 mM ammonium (B1175870) acetate (B1210297) (90:10 v/v), with detection by ESI tandem mass spectrometry in negative ion mode. bioline.org.br Multiple reaction monitoring (MRM) of the transition m/z 229.0–185 was used for naproxen. bioline.org.br This method showed linearity over a concentration range of 500.1 ng/mL to 100028.5 ng/mL. bioline.org.br

Table 1: Examples of HPLC Methods for Naproxen Analysis

MatrixColumn TypeMobile PhaseDetectionWavelength (nm)Retention Time (min)Linearity RangeCitation
Human PlasmaPhenomenex GEMINI C18Acetonitrile: 0.5% Triethylamine buffer (50:50; v/v), pH 3.5UV230-10 - 120 µg/mL impactfactor.org
Human PlasmaAce C1820 mM phosphate buffer (pH 7) containing 0.1% TFA–acetonitrile (65:35, v/v)UV--0.10 - 5.0 µg/mL oup.com
Pharmaceutical Dosage FormsC18Dibasic sodium phosphate buffer (pH 7.8): Acetonitrile (70:30 v/v)UV225-- researchgate.net
Tablet Dosage FormKromosil C180.1% OPA: Acetonitrile (50:50% v/v)PDA2202.2032 - 12 µg/mL impactfactor.org
Extemporaneous SuspensionInertsil ODS-3 C1850 mM sodium phosphate buffer pH 7.8: Acetonitrile (70:30)UV2308.182.56 ng/ml - 50 µg/ml rjptonline.org
Human PlasmaZorbax Eclipse XDB phenylAcetonitrile: 20 mM ammonium acetate (90:10 v/v)ESI-MS/MS-3.0 (run time)500.1 - 100028.5 ng/mL bioline.org.br
Rabbit PlasmaReverse phase micobondapack42% acetonitrile and 58% water adjusted to pH 3FluorometricEx 270, Em 340-0.5 - 80 µg/ml actapharmsci.com
PLGA ScaffoldsODS2 C18Methanol (B129727): acetate buffer (pH 5.1) (55:45 v/v)FluorimetricEx 254, Em 3529.30.08 - 75 µg/mL turkjps.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS can be used for naproxen analysis, although it typically requires a derivatization step to make the compound volatile. ijpsjournal.comdergipark.org.tr This method is less commonly used for routine naproxen analysis compared to HPLC due to the additional sample preparation. ijpsjournal.com However, GC-MS methods have been developed for the determination of naproxen in various matrices, including pharmaceutical preparations and biological fluids like urine and plasma. dergipark.org.trcerilliant.comcapes.gov.brdergipark.org.trnih.govresearchgate.net

A GC-MS method for naproxen detection in pharmaceutical preparations involved derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) and utilized electron impact mode with selected ion monitoring (SIM) at m/z 185 for naproxen-TMS. dergipark.org.tr This method showed linearity over a concentration range of 0.5-12 µg/mL. dergipark.org.tr Another GC-MS method for analyzing naproxen in rabbit plasma used liquid-liquid extraction and separation on an HP-5 MS column, with a calibration curve linear between 0.1 and 5.0 μg/mL. dergipark.org.tr GC-MS has also been applied for the identification and quantification of naproxen in wastewater samples after derivatization. capes.gov.brnih.gov

Spectroscopic and Spectrometric Characterization of Naproxen

Spectroscopic and spectrometric methods provide valuable information about the structure, functional groups, and interactions of naproxen sodium. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like naproxen. cerilliant.comresearchgate.netrsc.orgdovepress.comamegroups.cnnih.gov 1H NMR spectroscopy can be used to study the conformational equilibrium of naproxen in solution. researchgate.netrsc.org NMR crystallography can also be applied to investigate the hydrogen atom positions and interactions within naproxen cocrystals. nih.gov Studies using NMR have investigated the conformation of naproxen and the role of intramolecular hydrogen-bond-like interactions. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is used for the identification and quantification of naproxen and its metabolites. ijpsjournal.combioline.org.brdergipark.org.trcerilliant.comcapes.gov.brdergipark.org.trresearchgate.netamegroups.cnnih.gov Coupled with chromatographic techniques like LC or GC, MS provides highly sensitive and selective detection. ijpsjournal.combioline.org.brdergipark.org.trcerilliant.comcapes.gov.brdergipark.org.tramegroups.cnnih.gov LC-MS/MS is particularly useful for quantifying naproxen in complex biological matrices. ijpsjournal.combioline.org.brnih.gov MS can analyze, identify, and quantify both naproxen and its metabolites, offering a comprehensive view of drug metabolism. ijpsjournal.com Different ionization techniques, such as electrospray ionization (ESI), can be used with LC-MS. bioline.org.brnih.gov GC-MS typically utilizes electron impact (EI) ionization. dergipark.org.trresearchgate.net The mass spectrum of naproxen-TMS, a common derivative for GC-MS analysis, shows a characteristic ion at m/z 185. dergipark.org.tr Studies have also used MS to confirm the molecular weight and identify fragment ions of naproxen derivatives. dovepress.com

UV-Vis and Infrared (IR) Spectroscopy for Chemical Analysis

UV-Vis spectrophotometry is a common method for the analysis of Naproxen Sodium in bulk materials, pharmaceutical formulations, and biological media jru-b.comjru-b.com. The method relies on the absorption of ultraviolet or visible light by the compound. Naproxen Sodium typically exhibits characteristic absorption maxima in the UV region. Studies have reported maximum absorbance around 230 nm in various solvents like methanol and buffer solutions at different pH values (e.g., pH 6.8 and 9) scirp.orgwisdomlib.org. Another characteristic absorption peak is observed around 331 nm, which is also utilized for quantitative analysis jopcr.com. Some studies also indicate a strong absorption band around 190 nm corresponding to the primary aromatic π-π* transition researchgate.net.

The application of UV-Vis spectroscopy for Naproxen Sodium analysis is often based on Beer's Law, where absorbance is linear with concentration over a specific range. For instance, linearity has been observed in the concentration range of 4-36 µg/mL in methanol and 5-25 µg/mL in buffer solutions scirp.org. A simple, accurate, and precise area under curve (AUC) spectroscopic method using water as a solvent has also been developed, showing linearity in the range of 1-3 µg/mL with a high correlation coefficient wisdomlib.org.

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and assessing potential incompatibilities between Naproxen Sodium and excipients in formulations innovareacademics.in. The FT-IR spectrum of Naproxen Sodium shows characteristic peaks corresponding to its functional groups. Prominent peaks have been observed at wavenumbers such as 1263-1264 cm⁻¹ (C-O stretching), 1603-1604 cm⁻¹ (COO⁻ stretching), 1630-1633 cm⁻¹ (C=C aromatic stretching), and around 2898-2935 cm⁻¹ (aliphatic C-H stretch) innovareacademics.inresearchgate.net. Analysis of FTIR spectra can confirm the identity of Naproxen Sodium and reveal solid-state alterations, such as those occurring during spray drying processes tandfonline.comsci-hub.se. Differences in the shape and intensity of peaks in FTIR spectra can also indicate variations in the crystal structure of different pseudopolymorphic forms of sodium naproxen sci-hub.se.

Electrochemical and Bioanalytical Methods for Naproxen Detection

Electrochemical methods have gained significant attention for Naproxen analysis due to their advantages, including low cost, simple sample preparation, availability, sensitivity, and satisfactory results nih.gov. These methods often involve the electro-oxidation or reduction of Naproxen electrochemsci.orgresearchgate.net.

Voltammetric and Potentiometric Assays

Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry, are commonly used for the electrochemical determination of Naproxen Sodium electrochemsci.orgresearchgate.net. The electrochemical oxidation of naproxen has been studied using various working electrodes, including platinum electrodes, glassy carbon electrodes, and modified carbon paste electrodes electrochemsci.orgresearchgate.netresearchgate.net.

Studies have shown that Naproxen exhibits an irreversible oxidation peak in voltammetric experiments researchgate.net. For example, anodic oxidation of Naproxen Sodium on a platinum electrode in acetonitrile with 0.1 M LiClO₄ showed a peak potential at 1146 mV versus Ag/AgCl researchgate.net. On a glassy carbon electrode in a phosphate buffer solution (pH 7.5), an irreversible oxidation peak was observed at 0.95 V scielo.br.

Differential Pulse Voltammetry (DPV) is frequently employed for the quantitative determination of Naproxen due to its sensitivity. Linear calibration plots have been obtained using DPV with various modified electrodes researchgate.netresearchgate.net. For instance, a method using a carbon paste electrode modified with activated carbon nanoparticles showed a linear range of 0.1–120 μM and a detection limit of 0.0234 μM academie-sciences.fr. Another DPV method using an ultra-trace graphite (B72142) electrode in acetate buffer (pH 4.50) showed a linear range from 4×10⁻⁷ M to 1×10⁻⁵ M researchgate.netcore.ac.uk.

Potentiometric methods are also utilized for the determination of Naproxen Sodium, often involving ion-selective electrodes. A potentiometric sensor for naproxenate ion immobilized in a graphite matrix has been developed, exhibiting a near-Nernstian response over a specific concentration range and pH range of 6.0-9.0 scielo.br. Another naproxen-sensitive potentiometric sensor with a plasticized PVC membrane containing an ion associate of naproxen with rhodamine 6G dye showed a linear response to the naproxen anion researchgate.net. First derivative potentiometry has been described for the determination of Naproxen Sodium tablets, utilizing a solvent system of aqueous 20% ethanol (B145695) with sodium chloride to adjust ionic strength teb.org.trresearchgate.net. This method demonstrated good precision and was suggested for routine analysis teb.org.tr.

Voltammetry and potentiometry offer advantages such as simplicity, speed, and cost-effectiveness compared to some chromatographic methods scielo.brresearchgate.net.

Data from a voltammetric method using an ultra-trace graphite electrode core.ac.uk:

ParameterVoltammetry (UTGE)
Linearity Range (M)4×10⁻⁷ – 1×10⁻⁵
LOD (M)8.66×10⁻⁸
LOQ (M)2.88×10⁻⁷

Data from a potentiometric method for Naproxen Sodium tablets teb.org.tr:

ParameterUnfiltered Tablet SolutionsFiltered Tablet Solutions
Precision (RSD %)0.16-0.330.10-0.29
Amount Found (%)103.0-108.7102.9-107.7

Development of Biosensors for Naproxen Detection

The development of biosensors for Naproxen detection is an emerging area of research, aiming for highly sensitive and selective analysis. Biosensors leverage biological components or principles for detection.

One approach involves the use of molecularly imprinted polymers (MIPs). A fluorescent sensor based on molecularly imprinted carbon dots (CDs) has been designed for the highly selective detection of trace amounts of naproxen rsc.org. In this method, the fluorescence of the CDs sensor is selectively quenched by naproxen, allowing for sensitive detection with a reported limit of detection as low as 0.03 μM rsc.org.

Another avenue explores the use of field-effect transistors (FETs) as biosensors. Research is being conducted on using mixed metal oxide-based field effect transistors for label-free detection of naproxen, including for in-vitro analysis of urine globalauthorid.comdntb.gov.ua. These biosensing approaches offer potential for rapid, sensitive, and selective detection of Naproxen Sodium in various matrices.

Pre Clinical and in Vitro Research Modalities with Naproxen Sodium

Cellular and Subcellular Studies of Naproxen's Biological Effects

In vitro studies using various cell lines have been instrumental in dissecting the specific pathways through which naproxen (B1676952) exerts its anti-inflammatory effects at a cellular level.

Research using cell culture models, particularly macrophage cell lines like murine RAW 264.7, has demonstrated that naproxen and its derivatives can significantly modulate key inflammatory signaling pathways. When these cells are stimulated with inflammatory agents such as lipopolysaccharide (LPS), they typically produce a large amount of nitric oxide (NO), a potent inflammatory mediator. biorxiv.orgnih.gov Studies show that treatment with naproxen sodium effectively inhibits this LPS-induced NO synthesis. biorxiv.org

The mechanism for this reduction is linked to naproxen's influence on the nuclear factor kappa-B (NF-κB) signaling pathway. biorxiv.orgnih.gov In an inflammatory state, the NF-κB p65 subunit translocates to the nucleus to initiate the transcription of pro-inflammatory genes. biorxiv.orgdovepress.com Naproxen has been shown to inhibit this critical step. biorxiv.org For instance, in studies with human monocyte-derived macrophages from synovial fluid, naproxen sodium treatment significantly reduced NF-κB activity following activation with LPS and hyaluronan fragments. nih.gov This inhibitory effect on NF-κB activation is a cornerstone of its cellular anti-inflammatory action, effectively dampening the inflammatory cascade at a foundational level. biorxiv.orgnih.gov

Table 1: Effect of Naproxen on Inflammatory Pathways in Cell Culture Models
Cell ModelInflammatory StimulusKey Pathway InvestigatedObserved Effect of NaproxenReference
Murine Macrophage (RAW 264.7)LPS/IFN-γNO ProductionInhibited synthesis of NO biorxiv.org
Murine Macrophage (RAW 264.7)LPS/IFN-γNF-κB Nuclear TranslocationReduced nuclear translocation of NF-κB p65 biorxiv.org
Human Monocyte-Derived MacrophagesLPS and Hyaluronan FragmentsNF-κB ActivitySignificantly reduced NF-κB activity nih.gov
Murine Macrophage (RAW 264.7)LPSMAPK and PI3K/Akt PathwaysA naproxen derivative inhibited phosphorylation in these pathways nih.gov

The inhibition of signaling pathways like NF-κB by naproxen has direct consequences on the expression of downstream pro-inflammatory genes and the synthesis of their corresponding proteins. biorxiv.orgnih.gov By preventing the translocation of NF-κB to the nucleus, naproxen effectively downregulates the transcription of genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biorxiv.orgnih.gov The reduced expression of the iNOS gene correlates directly with the observed decrease in NO production, while the suppression of COX-2 gene expression leads to lower levels of the COX-2 enzyme, a primary target for NSAIDs. biorxiv.org

Further research has shown that naproxen derivatives can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide-3 kinase (PI3K)/protein kinase B (Akt) pathways, which are also involved in the expression of inflammatory proteins. nih.gov While systemic administration of NSAIDs in animal models can affect muscle regeneration, studies using local infusion of a different NSAID, indomethacin, into human muscle found no effect on myofibrillar and collagen protein synthesis post-exercise. nih.gov However, this local infusion did result in a sixfold increase in the mRNA expression of COX-2, suggesting complex regulatory feedback mechanisms. nih.gov

Table 2: Effect of Naproxen on Gene and Protein Expression In Vitro
Target Gene/ProteinCell/SystemObserved Effect of NaproxenReference
iNOS (protein)Murine Macrophage (RAW 264.7)Reduced expression biorxiv.org
COX-2 (protein)Murine Macrophage (RAW 264.7)Reduced expression biorxiv.orgnih.gov
SSEA-1 (protein)Human Articular ChondrocytesDecreased levels, indicating suppressed differentiation nih.gov

Mechanistic Studies in Non-Human Animal Models

Animal models are crucial for understanding the physiological effects of naproxen in a complex biological system, bridging the gap between cellular studies and clinical application.

Classic rodent models of acute inflammation have been widely used to confirm and quantify the anti-inflammatory effects of naproxen. The carrageenan-induced paw edema model in rats is a standard assay where an injection of carrageenan causes localized swelling. In these models, naproxen and its derivatives have demonstrated significant anti-inflammatory potential by markedly reducing this edema. dovepress.com

Another well-established model is Freund's adjuvant-induced arthritis in rats, which mimics a more chronic inflammatory condition. In this model, naproxen has been shown to be effective in reducing the edema formation in the non-injected, contralateral hindpaw, indicating a systemic anti-inflammatory effect. researchgate.net Studies in rodent models of spinal cord injury have also utilized carrageenan-induced paw swelling to assess naproxen's efficacy, showing that its anti-inflammatory activity can be influenced by the neurological status of the assessed region. researchgate.net These models collectively affirm that naproxen's mechanism of inhibiting inflammatory mediators translates into a potent anti-inflammatory response in vivo.

Beyond general inflammation, animal models allow for the investigation of naproxen's effects on specific organs and molecular pathways. In a rat model of osteoarthritis induced by destabilization of the medial meniscus (DMM), naproxen treatment was shown to prevent the loss of articular cartilage. nih.gov This suggests that in the context of joint injury, naproxen's anti-inflammatory action has a protective effect on the structural integrity of cartilage. nih.gov

Further mechanistic insights come from the Freund's adjuvant arthritis model in rats, where naproxen treatment was found to inhibit the in vitro proliferation of T-cells isolated from the draining lymph nodes of the arthritic animals. researchgate.net This finding points to a deeper immunomodulatory role for naproxen, suggesting its mechanism of action extends to modulating the adaptive immune response, which is a key component of chronic inflammatory diseases like rheumatoid arthritis.

Mechanistic Toxicology of Naproxen at the Cellular and Molecular Level

Naproxen's effects on cell membranes have also been characterized. Research on human erythrocytes (red blood cells) indicates that naproxen can interact with the cell membrane, and it is thought that the production of free radicals can lead to hemolysis and a reduction in red blood cell count. researchgate.net

At the subcellular level, a key mechanism of NSAID toxicity involves mitochondrial function. nih.gov Due to a phenomenon known as "ion trapping," NSAIDs like naproxen can accumulate in mitochondria and act as uncouplers of oxidative phosphorylation. nih.gov This process disrupts the electron transport chain, destabilizing the production of ATP and potentially leading to a cellular bioenergetic crisis. nih.gov

Table 3: Summary of Naproxen's Mechanistic Toxicology
Cellular/Molecular TargetObserved Toxic EffectProposed MechanismReference
Human Articular ChondrocytesSuppressed proliferation and differentiation (Chondrotoxicity)Inhibition of developmental pathways, evidenced by decreased SSEA-1 levels. nih.gov
Human Erythrocyte MembranesHemolysis (destruction of red blood cells)Interaction with the cell membrane and production of free radicals. researchgate.net
MitochondriaUncoupling of Oxidative PhosphorylationAccumulation via 'ion trapping' disrupts the electron transport chain, leading to decreased ATP production. nih.gov

Identification of Cellular Stress Responses Induced by Naproxen

In vitro and preclinical studies have identified that naproxen can induce significant cellular stress, primarily through the mechanism of oxidative stress. nih.gov Research indicates that non-steroidal anti-inflammatory drugs (NSAIDs), including naproxen, can trigger the production of reactive oxygen species (ROS) within cells. nih.govresearchgate.net This increase in ROS can lead to a state of oxidative stress, where the balance between pro-oxidants and antioxidants is disrupted. nih.gov

Key findings from preclinical models, such as studies in Wistar rats, demonstrate that naproxen administration leads to biochemical imbalances indicative of oxidative stress. nih.gov These imbalances include increased lipid peroxidation and altered levels of key antioxidant molecules and enzymes. nih.gov For instance, naproxen treatment has been shown to decrease the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, in cardiac tissue. nih.gov Concurrently, an adaptive response to this increased oxidative stress is observed through the significant elevation of superoxide (B77818) dismutase (SOD) and catalase (CAT) activities in the liver, kidney, and brain tissues. nih.gov

The generation of ROS by naproxen, particularly when photoactivated by UVA radiation in in vitro models using human fibroblasts, can cause damage to cellular components. researchgate.net This includes lipid peroxidation, damage to cell membranes, and the oxidation of nuclear antigens, which can inhibit DNA replication. researchgate.net The culmination of these events—lipid peroxidation, altered antioxidant levels, and enzymatic changes—points to the pro-oxidant action of naproxen at a cellular level, which can deteriorate cell integrity and damage genetic material. nih.gov

Cellular ResponseObservation in Preclinical/In Vitro ModelsAssociated Molecular ChangesReference
Oxidative Stress InductionObserved in male Wistar rats following naproxen treatment.Generation of Reactive Oxygen Species (ROS). nih.gov
Lipid PeroxidationIncreased lipid peroxidation in liver, kidney, and brain tissues of rats. Also seen in human fibroblasts exposed to naproxen and UVA.Damage to cellular membranes. nih.govresearchgate.net
Antioxidant DepletionDecreased levels of glutathione (GSH) in cardiac tissue.Reduced capacity to neutralize ROS. nih.gov
Enzymatic AlterationsIncreased activity of Superoxide Dismutase (SOD) and Catalase (CAT) in multiple tissues.Adaptive response to elevated oxidative stress. nih.gov
DNA DamageIncreased micronucleus induction and DNA damage in comet assays (in vivo). Inhibition of DNA replication (in vitro).Oxidation of nuclear antigens, potential for mutagenic events. nih.govresearchgate.net

Molecular Basis of Organ-Specific Cellular Perturbations in Pre-clinical Studies

The cellular stress induced by naproxen provides the molecular foundation for organ-specific perturbations observed in preclinical studies. The primary mechanism involves the disruption of mitochondrial function, leading to a bioenergetic crisis and eventual cell death. nih.gov

Hepatotoxicity (Liver): In animal models, naproxen administration has been linked to liver injury. nih.gov The molecular basis is tied to naproxen-induced oxidative stress, which alters the structure and function of hepatocytes. nih.gov This is evidenced by significant elevations in liver-specific enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), as well as increased total bilirubin (B190676) levels in rats. nih.gov These changes indicate cellular damage and compromised liver function. nih.gov

Cardiotoxicity (Heart): In vitro studies using rat cardiac H9c2 cells and murine neonatal cardiomyocytes have shown that naproxen can induce ROS production. researchgate.net This is linked to the inhibition of mitochondrial Complex I, a major site of ROS generation within the electron transport chain. researchgate.net Unlike other NSAIDs such as meclofenamate sodium, naproxen did not significantly inhibit proteasome activity or impair mitochondrial membrane potential in these studies, suggesting a different cardiotoxic profile. researchgate.net However, the increase in ROS itself is a significant cellular perturbation. researchgate.net

Nephrotoxicity (Kidney): The kidneys are also susceptible to naproxen-induced damage. In dogs, naproxen metabolites are partially excreted in bile and undergo extensive enterohepatic recirculation, which can contribute to toxicity. researchgate.net The fundamental mechanism of NSAID-induced renal injury involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins (B1171923) (PGE2 and PGI2). researchgate.net These prostaglandins are vital for maintaining renal blood flow and glomerular filtration rate. researchgate.net Impairment of their production can lead to ischemic renal injury. researchgate.net Furthermore, preclinical studies in rats show increased oxidative stress markers, such as elevated SOD and CAT activity, in kidney tissue. nih.gov

OrganPreclinical ModelObserved PerturbationUnderlying Molecular BasisReference
LiverWistar RatsHepatotoxicityIncreased oxidative stress; elevated ALT, AST, ALP, and bilirubin. nih.gov
HeartRat Cardiac H9c2 CellsIncreased ROS ProductionInhibition of mitochondrial Complex I. researchgate.net
KidneyDogs, RatsAcute Kidney InjuryInhibition of prostaglandin (B15479496) (PGE2, PGI2) synthesis, leading to reduced renal blood flow; increased oxidative stress. nih.govresearchgate.net
Gastrointestinal TractDogsGastric Ulceration and BleedingInhibition of protective prostaglandins in the gastric mucosa. researchgate.netnih.gov

Interactions of Naproxen with Other Chemical Entities in Pre-clinical Settings

Synergistic and Antagonistic Molecular Interactions in In Vitro Assays

In vitro studies have revealed that naproxen and its derivatives can engage in both synergistic and antagonistic interactions with other chemical compounds, primarily by modulating inflammatory signaling pathways.

A notable example of synergism was observed between a novel naproxen derivative containing cinnamic acid (NDC) and resveratrol (B1683913) in RAW264.7 macrophage cells. nih.gov This combination demonstrated a synergistic anti-inflammatory effect, significantly inhibiting the expression of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The molecular basis for this synergy lies in the combined ability to suppress the activation of nuclear factor kappa-B (NF-κB) and block the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways. nih.gov Pretreatment of the cells with the combination of NDC and resveratrol resulted in a significantly stronger inhibition of p65 phosphorylation (a key step in NF-κB activation) than either compound alone. nih.gov

Naproxen also exhibits interactions based on its high affinity for plasma albumin. drugs.com This creates a potential for antagonistic or altered effects when co-administered with other albumin-bound drugs, such as coumarin-type anticoagulants, sulfonylureas, and hydantoins. drugs.com These compounds may compete for the same binding sites on albumin, potentially increasing the free fraction and pharmacological activity or clearance of one or both drugs.

Interacting Chemical EntityCell ModelType of InteractionMolecular EffectReference
Resveratrol (with Naproxen derivative)RAW264.7 MacrophagesSynergisticEnhanced inhibition of inflammatory mediators (NO, IL-6, TNF-α, iNOS, COX-2); suppression of NF-κB, MAPK, and PI3K/Akt signaling pathways. nih.gov
Other Albumin-Bound Drugs (e.g., Warfarin, Sulfonylureas)N/A (Plasma Protein Binding)CompetitiveDisplacement from plasma albumin binding sites, potentially altering free drug concentration and activity. drugs.com
ProbenecidN/A (Pharmacokinetic)Synergistic (Increased Naproxen levels)Increases naproxen anion plasma levels and extends its plasma half-life. drugs.com
CholestyramineN/A (Pharmacokinetic)Antagonistic (Reduced Absorption)Delays the absorption of naproxen. drugs.com

Co-administration Effects on Molecular Pathways in Animal Models

In animal models, the co-administration of naproxen with other compounds has been shown to produce synergistic effects, enhancing its therapeutic action primarily by modulating inflammatory pathways.

A study in rats demonstrated a synergistic anti-inflammatory interaction between naproxen and citral (B94496), a monoterpene. researchgate.net When administered together to treat carrageenan-induced paw edema, the combination produced a significantly greater anti-inflammatory effect than would be expected from the sum of their individual effects. researchgate.net The theoretical effective dose (ED30) for the combination was calculated to be much higher than the experimentally observed ED30, confirming a synergistic relationship. researchgate.net While the precise molecular pathway was not fully elucidated in this study, it is known that NSAIDs like naproxen act by inhibiting the COX pathway, and citral may regulate COX-2 gene expression, suggesting a multi-pronged impact on the prostaglandin synthesis pathway. researchgate.netnih.gov

Another preclinical study in mice evaluated the antinociceptive interaction between naproxen and rutin, a glycoside flavonoid. science.gov Using the acetic acid-induced writhing test, this research also pointed towards a synergistic effect in reducing pain responses, though the specific molecular pathways underlying this interaction were not detailed. science.gov

These animal model studies support the in vitro findings that combining naproxen with certain other chemical entities can lead to enhanced pharmacological activity, potentially allowing for greater efficacy.

Co-administered Chemical EntityAnimal ModelObserved EffectImpact on Molecular PathwaysReference
CitralRats (Carrageenan-induced paw edema)Synergistic anti-inflammatory effect.Likely involves enhanced suppression of the COX pathway and prostaglandin synthesis. researchgate.net
RutinMice (Acetic acid-induced writhing test)Synergistic antinociceptive effect.Interaction leading to enhanced pain reduction. science.gov
CimetidineDog (Naproxen-induced toxicosis model)Therapeutic (part of supportive treatment).Used to manage gastric effects, not a direct synergistic interaction on a molecular pathway with naproxen's primary mechanism. nih.gov

Computational and Theoretical Chemistry Applications to Naproxen Research

Quantum Chemical Calculations on Naproxen's Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Naproxen (B1676952). These calculations can reveal important information about molecular orbitals, charge distribution, and reactivity.

DFT (Density Functional Theory) and HOMO-LUMO Analysis

DFT calculations have been widely used to optimize the molecular structure of Naproxen and its derivatives. Various DFT methods and basis sets have been employed to achieve accurate descriptions of Naproxen's geometry and electronic properties. For instance, studies have utilized the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p) for geometry optimization and electronic structure analysis. researchgate.netijcsi.produjps.com The LSDA/6-311G level has been indicated as distinctly superior for predicting Naproxen's molecular structure in one study. researchgate.net

A key aspect of DFT analysis is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important indicators of a molecule's chemical reactivity and kinetic stability. biomedres.usresearchgate.net A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity, while a smaller gap suggests lower stability and higher reactivity. biomedres.usresearchgate.net

Studies on Naproxen and its degradants or derivatives have reported HOMO-LUMO gap values. For example, one study found Naproxen to have a HOMO-LUMO gap of 4.4665 eV, while a degradant (D3) showed a lower gap of 2.0028 eV, suggesting potentially higher chemical reactivity for the degradant. biomedres.usbiomedres.us Another study reported a HOMO-LUMO gap of 3.04 eV for Naproxen. researchgate.net These calculations help in understanding how readily Naproxen might participate in chemical reactions or interact with other molecules.

Analysis of Electronic Properties (e.g., Electrostatic Potential, Charge Distribution)

Besides HOMO-LUMO analysis, quantum chemical calculations provide insights into other electronic properties crucial for understanding molecular interactions. Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack and providing insights into potential interaction sites with other molecules, including biological targets. ufms.brresearchgate.netufms.br MEP mapping of Naproxen reveals the distribution of positive and negative electrostatic potential, which is valuable for predicting how the molecule might interact with its environment or binding partners. dujps.comresearchgate.net

Mulliken charge distribution analysis is another method used to understand the distribution of electronic charge among the atoms in Naproxen. dujps.com This analysis helps in identifying the polarity of different parts of the molecule, which is important for understanding hydrogen bonding and other electrostatic interactions. researchgate.net

Other electronic properties, such as dipole moment, have also been investigated using computational methods. A higher dipole moment can enhance hydrogen bond formation, nonbonding interactions, and binding affinity due to the increased polar nature of the molecule. biomedres.us

These electronic properties, calculated through quantum chemistry, are fundamental to understanding Naproxen's behavior and its interactions at the molecular level.

Molecular Docking and Dynamics Simulations of Naproxen-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like Naproxen binds to a biological target, such as an enzyme or protein. These methods provide valuable information about binding poses, affinities, and the dynamic behavior of the drug-target complex.

Prediction of Binding Affinities and Interaction Modes

Molecular docking is widely employed to predict the binding affinity and the specific mode of interaction between Naproxen and its target proteins, most notably cyclooxygenase (COX) enzymes, particularly COX-2. dovepress.combionaturajournal.com The binding affinity is typically expressed as a docking score or binding energy (e.g., in kcal/mol), with more negative values indicating stronger binding. dujps.combiomedres.usbiomedres.us

Studies have reported the binding energy of Naproxen to COX-2. For instance, one docking study showed Naproxen interacting with human COX-2 enzyme at a binding affinity of -8.2 kcal/mol. dujps.com Another study reported a binding energy of -9.3 kcal/mol for Naproxen with prostaglandin (B15479496) synthase protein (5F19), which is a COX enzyme. biomedres.usbiomedres.us These studies also identify the specific amino acid residues in the binding site that interact with Naproxen through various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts. dujps.combiomedres.usnih.gov For example, the carboxylate group of Naproxen is known to form hydrogen bonds with residues like Arg-120 and Tyr-355 in the COX-2 active site. nih.gov

Molecular docking has also been applied to study Naproxen's interactions with other proteins, such as SARS-CoV-2 protease and glycoprotein, and human serum albumin (HSA). scirp.orgnih.gov These studies help to understand the potential polypharmacology of Naproxen or its binding to transport proteins.

Conformational Analysis of Naproxen in Binding Pockets

Understanding the conformation of Naproxen within a binding pocket is crucial for elucidating the molecular basis of its activity. Molecular dynamics (MD) simulations allow for the study of the dynamic behavior and conformational changes of both the ligand (Naproxen) and the target protein over time. dergipark.org.trresearchgate.netdiva-portal.org

MD simulations can reveal how Naproxen adapts its conformation to fit into the binding site and how the protein's binding pocket responds to the presence of the ligand. This dynamic perspective provides a more realistic picture of the binding process compared to static docking poses. Studies using MD simulations have investigated the stability of Naproxen within protein binding pockets and the interactions formed with surrounding residues. dergipark.org.trnih.gov For example, MD simulations have been used to study the binding of Naproxen to influenza A virus nucleoprotein, suggesting how Naproxen derivatives might stabilize the monomeric form of the protein. nih.gov Conformational analysis within binding pockets can highlight key interactions and help explain differences in binding affinities between Naproxen and its derivatives. dovepress.comresearchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Naproxen Derivatives

Cheminformatics and QSAR modeling are computational approaches used to establish relationships between the chemical structure of a set of compounds and their biological activity. These methods are valuable for designing and predicting the activity of new Naproxen derivatives.

QSAR models aim to correlate molecular descriptors (numerical representations of chemical structure and properties) with biological activity data. scirp.orgmeilerlab.org By building such models, researchers can predict the activity of untested compounds based on their molecular structures, thus guiding the synthesis of potentially more potent or selective derivatives. scirp.org

Studies have applied QSAR modeling to Naproxen derivatives to understand how structural modifications influence their anti-inflammatory and analgesic activities. nih.gov These models can identify key molecular features or properties that are important for activity, such as specific substituents or physicochemical properties. nih.govmdpi.com For example, a QSAR model for Naproxen amino acid derivatives showed a correlation between specific molecular descriptors and biological activity. nih.gov

Cheminformatics tools are used in conjunction with QSAR to manage, analyze, and visualize chemical data, facilitating the identification of structural patterns related to activity. meilerlab.orgmdpi.com This integrated approach allows for the rational design of new Naproxen-based compounds with desired properties.

Compound Information

Compound NamePubChem CID
Naproxen156395
Naproxen Sodium23672445

Data Tables

Table 1: HOMO-LUMO Gap and Related Properties of Naproxen and a Degradant

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Potential (eV)Chemical Softness (eV)
Naproxen4.4665 biomedres.usbiomedres.us
D32.0028 biomedres.usbiomedres.us-3.7252 biomedres.usbiomedres.us0.9986 biomedres.usbiomedres.us

Table 2: Binding Affinity of Naproxen with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interactions
Human COX-2 enzyme-8.2 dujps.comOne hydrogen bond with TYR354 dujps.com
Prostaglandin synthase protein (COX enzyme)5F19-9.3 biomedres.usbiomedres.usInteractions with Leu534, Gly526, Phe529, Val349 biomedres.us
SARS-CoV-2 protease6LU7Moderate scirp.orgHydrogen hydrophilic interaction with GLU, pi-cation interactions with LYS-137, pi-H interaction with HOH-454 scirp.org
SARS-CoV-2 glycoprotein6VXXNo interactions scirp.org

In Silico Screening for Novel Naproxen-Interacting Biomolecules

In silico screening, often involving techniques like molecular docking and molecular dynamics simulations, is a powerful tool used to identify potential novel biomolecular targets that interact with naproxen or its derivatives. These computational methods allow researchers to predict how a molecule like naproxen might bind to a protein or other biomolecule based on their 3D structures and chemical properties.

Research has utilized molecular docking to investigate the binding of naproxen and its derivatives to various protein targets beyond the well-established cyclooxygenase (COX) enzymes. For instance, studies have explored the interaction of naproxen derivatives with the epidermal growth factor receptor (EGFR) kinase, suggesting their potential as novel EGFR inhibitors for cancer therapy. mdpi.comnajah.edu Molecular docking results have indicated that certain naproxen–1,3,4-oxadiazole derivatives can interact favorably with key EGFR residues, sometimes showing higher docking scores than reference inhibitors like Osimertinib in specific cases. najah.edu

Another area of investigation involves the interaction of naproxen with amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease. In silico studies using atomistic implicit solvent models and replica exchange molecular dynamics (REMD) have shown that naproxen can bind to the edges of Aβ fibrils. nih.gov These simulations suggest that naproxen binds to Aβ fibrils with higher affinity compared to ibuprofen. nih.gov The binding mechanism appears to be largely influenced by ligand-ligand interactions. nih.gov

Furthermore, computational studies have explored the potential of repurposing naproxen to target conserved proteins in viruses. Molecular docking and dynamics simulations have been used to investigate the interaction of naproxen with the nucleocapsid protein of beta-coronaviruses. researchgate.net These studies suggest that naproxen can interact with the N-terminal domain of the nucleocapsid protein through conserved salt bridges and hydrogen bonds, potentially interfering with viral genome packaging and assembly. researchgate.net

Molecular docking analyses have also been performed on naproxen derivatives to understand their interactions with enzymes like 5-lipoxygenase (5-LOX), in addition to COX enzymes. mdpi.com These studies aim to clarify the potential anti-inflammatory mechanisms of novel naproxen compounds. mdpi.com

Detailed research findings from in silico studies often include binding energy values (e.g., in kcal/mol) and descriptions of the specific amino acid residues involved in interactions between naproxen or its derivatives and the target biomolecule. For example, docking studies with prostaglandin synthase protein (5F19) have shown naproxen interacting with residues like phenylalanine, glycine, and leucine, with specific interaction distances reported. biomedres.us Studies on naproxen-based oxadiazole derivatives as EGFR inhibitors identified interactions with residues such as Lys721, Phe699, Val702, and Cys773 within the EGFR active pocket. mdpi.com

The following table summarizes some findings from in silico screening studies involving naproxen and its interactions with various biomolecules:

Target BiomoleculeComputational Method(s)Key Findings / Interacting ResiduesBinding Affinity/Score (Example)Source
Prostaglandin Synthase (5F19)Molecular Docking, DFTInteractions with Phenylalanine, Glycine, Leucine. CH/π interactions observed.-9.3 kcal/mol (Naproxen) biomedres.us
Cyclooxygenase-2 (COX-2)Molecular DockingInteractions within the binding pocket, suggesting anti-inflammatory potential.Varied depending on derivative mdpi.comresearchgate.net
Cyclooxygenase-1 (COX-1)Molecular DockingInhibition studies and binding analysis to understand selectivity.Varied depending on derivative biorxiv.orgmdpi.com
Epidermal Growth Factor Receptor (EGFR) KinaseMolecular Docking, Molecular DynamicsInteractions with key residues (e.g., Met793, Lys745, Val726), potential as EGFR inhibitors.Varied depending on derivative mdpi.comnajah.edu
Amyloid-Beta (Aβ) FibrilREMD, Implicit Solvent ModelBinding to fibril edges, higher affinity than ibuprofen.-9.9 kcal/mol (ligand-ligand) nih.gov
Beta-Coronavirus Nucleocapsid Protein (N-terminal)Molecular Docking, Molecular DynamicsInteractions via salt bridges and hydrogen bonds, potential interference with viral assembly.Not specified in snippet researchgate.net
5-Lipoxygenase (5-LOX)Molecular DockingAnalysis of binding poses and interactions for novel derivatives.-9.57 kcal/mol (Derivative 18) mdpi.com

These computational studies highlight the utility of in silico screening in identifying and characterizing the interactions of naproxen and its modified structures with a diverse range of biomolecules, paving the way for potential new therapeutic applications or improved drug design.

Environmental and Ecological Aspects of Naproxen

Environmental Occurrence and Distribution of Naproxen (B1676952) in Various Matrices (e.g., Water, Soil)

Naproxen's widespread use has led to its detection as a micropollutant in various environmental compartments across the globe. nih.govmdpi.com Due to incomplete removal during wastewater treatment processes, it is frequently found in treated effluents, which are a primary source of its entry into aquatic ecosystems. nih.govcnr.it Consequently, naproxen has been identified in surface waters, groundwater, and even drinking water. nih.govnih.gov

Concentrations of naproxen in aquatic environments typically range from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govresearchgate.net For instance, studies have reported concentrations in European rivers up to 2.027 µg/L. nih.gov In North America, concentrations in rivers have been found to be as high as 4.5 mg/L in Canada. unimi.it Asian waterways also show contamination, with concentrations up to 328 ng/L in China's Pearl River and 32 µg/L in Pakistan. unimi.itresearchgate.net

Naproxen also partitions to solid matrices such as soil and sediment. nih.govresearchgate.net Its presence in soil can result from the application of biosolids from wastewater treatment plants or irrigation with treated wastewater. cofc.edu The concentration of naproxen in sediments of the Danube River in Europe has been measured in the range of 7–57 µg/kg. nih.gov The sorption of naproxen to soil and sediment is influenced by factors such as pH and the organic matter content of the solid matrix. nih.govcofc.edu As naproxen has a carboxylic acid group, its charge and, therefore, its interaction with environmental surfaces are pH-dependent. nih.gov

Interactive Data Table: Global Occurrence of Naproxen in Waterways

LocationWater Body TypeConcentration Range
European RiversRiverUp to 2.027 µg/L
CanadaRiversUp to 4.5 mg/L
JapanRiversUp to 0.24 mg/L
PolandRiversUp to 0.753 µg/L
Italy (Tiber River)River0.24–0.27 µg/L
Pakistan (Karachi River)RiverUp to 32,000 ng/L
China (Pearl River)RiverNot Detected to 328 ng/L
SloveniaRiversNot Detected to 80 ng/L
Ukraine (Lopan River)River15 ng/L
Mexico CityWater Sources0.052–0.186 µg/L
PortugalSeawater0.178 µg/L

This table is interactive. Click on the headers to sort the data.

Biodegradation and Chemical Degradation Pathways of Naproxen in the Environment

The persistence of naproxen in the environment is determined by a combination of biological and chemical degradation processes. While it can be degraded, its bicyclic aromatic structure makes it relatively resistant to complete mineralization. researchgate.net

Microbial Degradation Mechanisms and Identified Intermediates

Microorganisms, including bacteria, fungi, and algae, play a role in the transformation of naproxen. nih.govresearchgate.net The primary mechanism of microbial degradation is often initiated by demethylation of the methoxy (B1213986) group, leading to the formation of the main metabolite, O-desmethylnaproxen. nih.govresearchgate.net This intermediate is a key product in many microbial degradation pathways. nih.govresearchgate.net

Further degradation can proceed through hydroxylation and ring cleavage. For example, the bacterium Bacillus thuringiensis has been shown to degrade naproxen, with O-desmethylnaproxen and salicylate (B1505791) identified as key intermediates. nih.govresearchgate.net The salicylate can then be further broken down into catechol or gentisate, which can enter central metabolic pathways. nih.govresearchgate.net The fungus Trametes versicolor has also demonstrated the ability to degrade naproxen, producing intermediates such as 2-(6-hydroxynaphthalen-2-yl)propanoic acid and 1-(6-methoxynaphthalen-2-yl)ethanone. researchgate.net Some fungal species, like Cunninghamella, can transform naproxen into desmethylnaproxen (B1198181) and desmethylnaproxen-6-O-sulfate. amegroups.cn

The efficiency of microbial degradation can be influenced by the presence of other organic compounds. nih.gov In some cases, the degradation of naproxen by microorganisms is more efficient under cometabolic conditions, where another substrate is available to support microbial growth. nih.gov

Interactive Data Table: Key Intermediates in the Microbial Degradation of Naproxen

MicroorganismKey Intermediates
Bacillus thuringiensisO-desmethylnaproxen, Salicylate, Catechol, Gentisate
Stenotrophomonas maltophilia5,7,8-trihydroxynaproxen
Trametes versicolor2-(6-hydroxynaphthalen-2-yl)propanoic acid, 1-(6-methoxynaphthalen-2-yl)ethanone
Cunninghamella speciesDesmethylnaproxen, Desmethylnaproxen-6-O-sulfate
Amycolatopsis sp.Desmethylnaproxen, Hydroxynaproxen

This table is interactive. Click on the headers to sort the data.

Factors Influencing Naproxen's Environmental Persistence

Several environmental factors influence the rate at which naproxen degrades. Photodegradation, or the breakdown of the compound by light, is a significant chemical degradation pathway in surface waters. nih.gov The intensity of light and the presence of photosensitizing substances, such as humic acids and nitrate (B79036) ions, can affect the rate of photodegradation. rsc.org

The pH of the surrounding medium is another critical factor. nih.gov It affects the chemical form of naproxen and its sorption to soil and sediment, which in turn influences its availability for degradation. nih.gov The presence of other inorganic ions, such as carbonates, can also impact degradation rates. rsc.org In general, naproxen is considered to be relatively stable and can persist in the environment, leading to the phenomenon of "pseudo-persistence" where high consumption and continuous release result in its constant presence despite some degradation. cnr.it

Ecotoxicological Studies of Naproxen in Non-Target Organisms

The presence of naproxen and its metabolites in the environment raises concerns about its potential effects on organisms that are not the intended targets of the drug. mdpi.comnih.gov

Molecular and Physiological Effects on Aquatic and Soil Organisms

Naproxen has been shown to have a range of sublethal effects on aquatic organisms even at environmentally relevant concentrations. wikipedia.org In fish, exposure to naproxen can lead to bioaccumulation, particularly in the bile, where concentrations can be significantly higher than in the surrounding water. nih.gov It has been demonstrated to alter gene expression in the gill tissue of zebrafish and may cause gastrointestinal and renal effects. nih.gov

For aquatic invertebrates, naproxen can inhibit growth and reproduction. nih.gov For example, it has been shown to affect the reproduction of crustaceans like Ceriodaphnia dubia. nih.gov At the molecular level, naproxen can induce oxidative stress and genotoxicity in organisms such as the amphipod Hyalella azteca. nih.gov

In the soil environment, naproxen can impact microbial communities. frontiersin.orgnih.gov Studies have shown that it can alter soil enzyme activities, such as dehydrogenase activity, and affect processes like nitrification and ammonification. frontiersin.orgnih.gov The effects can be complex, with some studies showing a stimulation of certain microbial groups, like fungi, at lower concentrations. frontiersin.orgnih.gov

Interactive Data Table: Observed Ecotoxicological Effects of Naproxen

OrganismEffect
Fish (e.g., Zebrafish)Bioaccumulation in bile, Altered gene expression, Gastrointestinal and renal effects
Aquatic Invertebrates (e.g., Ceriodaphnia dubia, Hyalella azteca)Inhibition of growth and reproduction, Oxidative stress, Genotoxicity
Soil MicroorganismsAltered enzyme activities (e.g., dehydrogenase), Effects on nitrification and ammonification, Changes in microbial community structure
AlgaeReduced photosynthetic ability

This table is interactive. Click on the headers to sort the data.

Evaluation of Metabolite Impact on Environmental Systems

The environmental impact of naproxen is not limited to the parent compound; its degradation products and metabolites can also be of concern. nih.govresearchgate.net In some cases, the transformation products of naproxen can be more toxic than the original molecule. nih.gov For example, photoproducts of naproxen have been reported to be more toxic to some aquatic organisms. buglife.org.uk

Future Directions and Emerging Research Avenues for Naproxen Sodium

As a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, naproxen (B1676952) sodium continues to be a subject of intensive research. While its primary mechanism of action through the inhibition of cyclooxygenase (COX) enzymes is well-established, scientific inquiry is expanding into novel areas. Future research is poised to optimize its synthesis, uncover new biological targets, enhance its detection through advanced analytical methods, and deepen the understanding of its mechanistic pathways using cutting-edge "omics" technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.